An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 10-ethyl-3-nitro-10H-phenothiazine 5-oxide
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 10-ethyl-3-nitro-10H-phenothiazine 5-oxide
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 10-ethyl-3-nitro-10H-phenothiazine 5-oxide. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the molecular structure and electronic environment of this phenothiazine derivative. In the absence of publicly available experimental spectra, this guide is built upon high-quality predicted data, supported by established principles of NMR spectroscopy and extensive literature on related compounds.
Introduction
10-ethyl-3-nitro-10H-phenothiazine 5-oxide is a derivative of phenothiazine, a heterocyclic scaffold of significant interest in medicinal chemistry. Phenothiazine derivatives are known for a wide range of biological activities, including antipsychotic, antiemetic, and antihistaminic properties. The introduction of an ethyl group at the N-10 position, a nitro group at the C-3 position, and the oxidation of the sulfur atom to a sulfoxide at the 5-position all significantly modulate the electronic and conformational properties of the parent molecule. NMR spectroscopy is an indispensable tool for elucidating the precise structural features of such complex organic molecules.
This guide will delve into the predicted ¹H and ¹³C NMR spectra of 10-ethyl-3-nitro-10H-phenothiazine 5-oxide, providing a detailed assignment of the observed chemical shifts and coupling constants. The influence of each substituent on the spectral data will be rationalized, offering readers a deeper understanding of structure-spectra correlations in this class of compounds.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 10-ethyl-3-nitro-10H-phenothiazine 5-oxide. These predictions are generated using advanced computational algorithms that account for the electronic effects of the various functional groups.
Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 7.8 - 8.0 | d | 8.5 - 9.0 |
| H-2 | 8.1 - 8.3 | dd | 8.5 - 9.0, 2.0 - 2.5 |
| H-4 | 8.4 - 8.6 | d | 2.0 - 2.5 |
| H-6 | 7.3 - 7.5 | m | - |
| H-7 | 7.1 - 7.3 | m | - |
| H-8 | 7.5 - 7.7 | m | - |
| H-9 | 7.0 - 7.2 | m | - |
| N-CH₂ | 3.9 - 4.1 | q | 7.0 - 7.5 |
| N-CH₂-CH₃ | 1.3 - 1.5 | t | 7.0 - 7.5 |
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 120.0 - 122.0 |
| C-2 | 128.0 - 130.0 |
| C-3 | 145.0 - 147.0 |
| C-4 | 118.0 - 120.0 |
| C-4a | 135.0 - 137.0 |
| C-5a | 125.0 - 127.0 |
| C-6 | 123.0 - 125.0 |
| C-7 | 129.0 - 131.0 |
| C-8 | 126.0 - 128.0 |
| C-9 | 115.0 - 117.0 |
| C-9a | 140.0 - 142.0 |
| C-10a | 143.0 - 145.0 |
| N-CH₂ | 45.0 - 47.0 |
| N-CH₂-CH₃ | 13.0 - 15.0 |
Spectral Interpretation and Rationale
The predicted chemical shifts and coupling patterns can be rationalized by considering the electronic effects of the substituents on the phenothiazine core.
Influence of the Nitro Group
The nitro group (-NO₂) at the C-3 position is a strong electron-withdrawing group. This effect significantly deshields the protons and carbons in its vicinity.
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¹H NMR: The protons on the same aromatic ring as the nitro group (H-1, H-2, and H-4) are expected to resonate at a lower field (higher ppm) compared to the protons on the other ring. Specifically, H-2 and H-4, which are ortho and para to the nitro group, will be the most deshielded.
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¹³C NMR: The carbon atom directly attached to the nitro group (C-3) will have a significantly downfield chemical shift. The other carbons in the same ring (C-1, C-2, C-4, C-4a, and C-10a) will also be deshielded to varying extents.
Influence of the Sulfoxide Group
The sulfoxide group (S=O) is also electron-withdrawing and introduces asymmetry to the molecule.
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¹H NMR: The presence of the sulfoxide group will deshield the protons on the adjacent aromatic rings, particularly those in the peri positions (H-4 and H-6). The electrochemical synthesis of phenothiazine S-oxide metabolites has been shown to significantly impact the chemical shift of aromatic protons.[1][2]
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¹³C NMR: The carbons flanking the sulfur atom (C-4a and C-5a) will be deshielded. The sulfoxide group's influence contributes to the overall downfield shift of the aromatic carbons.
Influence of the N-Ethyl Group
The ethyl group attached to the nitrogen atom introduces aliphatic signals into the spectrum.
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¹H NMR: A quartet corresponding to the methylene protons (N-CH₂) and a triplet for the methyl protons (N-CH₂-CH₃) are expected. The methylene protons are adjacent to the nitrogen atom and will therefore be deshielded relative to a typical alkane.
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¹³C NMR: Two distinct signals for the methylene and methyl carbons will be observed in the aliphatic region of the spectrum.
Experimental Protocol for NMR Data Acquisition
For researchers aiming to acquire experimental data for 10-ethyl-3-nitro-10H-phenothiazine 5-oxide or related compounds, the following protocol provides a robust starting point.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the purified compound.
- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for phenothiazine derivatives due to its excellent solubilizing power.
- Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
- Use a high-field NMR spectrometer (400 MHz or higher is recommended for better resolution).
- Tune and shim the instrument to ensure optimal magnetic field homogeneity.
3. ¹H NMR Acquisition Parameters:
- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Spectral Width: Approximately 16 ppm, centered around 6-8 ppm.
- Acquisition Time: 2-3 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 16-64 scans, depending on the sample concentration.
4. ¹³C NMR Acquisition Parameters:
- Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
- Spectral Width: Approximately 250 ppm, centered around 125 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
5. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
- Integrate the ¹H NMR signals.
- Perform peak picking for both ¹H and ¹³C spectra.
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of 10-ethyl-3-nitro-10H-phenothiazine 5-oxide using NMR spectroscopy.
Caption: Workflow for NMR-based structural elucidation.
Conclusion
This technical guide provides a detailed framework for understanding the ¹H and ¹³C NMR spectral characteristics of 10-ethyl-3-nitro-10H-phenothiazine 5-oxide. By leveraging high-quality predicted data and established spectroscopic principles, researchers can gain valuable insights into the structure of this and related phenothiazine derivatives. The provided experimental protocol offers a practical guide for acquiring high-quality NMR data, which is crucial for the unambiguous characterization of novel compounds in drug discovery and development.
References
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Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications - PMC - NIH. (n.d.). Retrieved from [Link]
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University of Birmingham. (2024, June 26). Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic. Retrieved from [Link]
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Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones. (2025, April 2). Journal of the American Chemical Society. Retrieved from [Link]
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NMR-based characterization of phenothiazines as a RNA binding scaffold. (2004, April 7). PubMed. Retrieved from [Link]
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Novel phenothiazine analogous: Synthesis and a new perceptivity into their antioxidant potential. (n.d.). Scholars Research Library. Retrieved from [Link]
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Efficient Synthesis of Phenothiazine-based Heterocyclic Derivatives and their Biological Studies. (n.d.). Connect Journals. Retrieved from [Link]
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Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. (2022, November 4). MDPI. Retrieved from [Link]
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Synthesis and Evaluation of Phenothiazine Derivatives. (2020, September 17). iosrphr.org. Retrieved from [Link]
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Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. (n.d.). PMC. Retrieved from [Link]
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